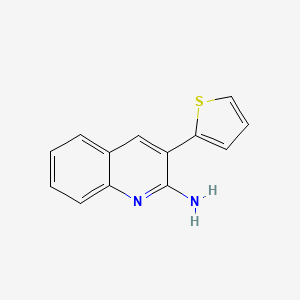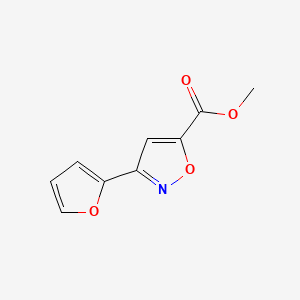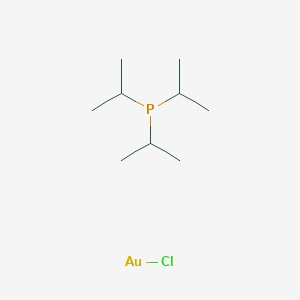
1-(Bromoethynyl)-4-methoxybenzene
Descripción general
Descripción
1-(Bromoethynyl)-4-methoxybenzene is an organic compound with the molecular formula C9H7BrO It is a derivative of benzene, where a bromoethynyl group and a methoxy group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromodecarboxylation of phenylpropiolic acid mediated by tribromoisocyanuric acid (TBCA) in the presence of a base . Another method involves the reaction of phenylacetylene with bromine in the presence of sodium hydroxide . The reaction is typically carried out at room temperature with vigorous shaking to ensure efficient mixing of the reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromoethynyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions, such as the Glaser coupling, to form 1,3-diynes.
Common Reagents and Conditions:
Tribromoisocyanuric Acid (TBCA): Used as an oxidant in the bromodecarboxylation of phenylpropiolic acid.
Copper(I) Iodide (CuI): Used in the Glaser coupling reaction.
Sodium Hydroxide (NaOH): Used in the bromination of phenylacetylene.
Major Products:
1,3-Diynes: Formed through coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
1-(Bromoethynyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromoethynyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
1-Bromo-2-phenylacetylene: Similar structure with a bromoethynyl group attached to a phenyl ring.
1-Bromo-4-ethynylbenzene: Another compound with a bromoethynyl group attached to a benzene ring.
1-Iodoethynyl-4-iodobenzene: A halogenated derivative with similar chemical properties.
Uniqueness: 1-(Bromoethynyl)-4-methoxybenzene is unique due to the presence of both a bromoethynyl group and a methoxy group on the benzene ring
Propiedades
IUPAC Name |
1-(2-bromoethynyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTYRDOTIUSCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(3-formyl[1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B3126615.png)







![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)


![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)


